

# In Vivo Efficacy of Protease Inhibitors: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various protease inhibitors against key viral targets: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). The data presented is sourced from peer-reviewed preclinical studies, with a focus on head-to-head comparisons in relevant animal models.

## SARS-CoV-2 Main Protease (Mpro) Inhibitors: Ensitrelvir vs. Nirmatrelvir

A key therapeutic target for SARS-CoV-2 is the main protease (Mpro), essential for viral replication. This section details a direct in vivo comparison of two Mpro inhibitors, ensitrelvir and nirmatrelvir.

## Experimental Data Summary

The following tables summarize the in vivo efficacy of ensitrelvir and nirmatrelvir in mouse and hamster models of SARS-CoV-2 infection. The data highlights key endpoints such as viral load reduction, changes in body weight, and survival rates.

Table 1: In Vivo Efficacy of Ensitrelvir and Nirmatrelvir in SARS-CoV-2 Infected Mice

Parameter	Animal Model	SARS-CoV-2 Strain	Treatment Group	Dosing Regimen	Observation Period	Key Findings
Viral Titer in Lungs	BALB/cAJc I mice	Mouse-adapted (MA-P10)	Ensitrelvir	16 and 32 mg/kg, twice daily	4 days post-infection	Statistically significant reduction in viral titers at both doses compared to vehicle.
Nirmatrelvir	1000 mg/kg, twice daily	4 days post-infection		Statistically significant reduction in viral titers compared to vehicle.		
Survival Rate	BALB/cAJc I mice	Mouse-adapted (MA-P10)	Ensitrelvir	16 and 32 mg/kg, twice daily	14 days post-infection	Improved survival rates at both doses compared to vehicle.
Nirmatrelvir	1000 mg/kg, twice daily	14 days post-infection		Improved survival rate compared to vehicle.		

Table 2: In Vivo Efficacy of Ensitrelvir and Nirmatrelvir in SARS-CoV-2 Infected Syrian Hamsters

Parameter	Animal Model	SARS-CoV-2 Strain	Treatment Group	Dosing Regimen	Observation Period	Key Findings
Viral Titer in Lungs	Syrian hamsters	Omicron BA.2	Ensitrelvir	12.5 and 50 mg/kg, twice daily	2 days post-infection	50 mg/kg dose showed antiviral activity; 12.5 mg/kg did not show significant activity.
Nirmatrelvir	250 and 750/250 mg/kg, twice daily	2 days post-infection	Both doses demonstrated antiviral activity.			
Viral Titer in Nasal Turbinates	Syrian hamsters	Ancestral (WK-521)	Ensitrelvir	2.5, 12.5, and 62.5 mg/kg, twice daily	4 days post-infection	Dose-dependent reduction in viral titers.
Nirmatrelvir	50, 250, and 1250 mg/kg, twice daily	4 days post-infection	Dose-dependent reduction in viral titers.			
Body Weight Change	Syrian hamsters	Omicron BA.2	Ensitrelvir	12.5 and 50 mg/kg, twice daily	6 days post-infection	Improved body-weight loss induced by infection at both doses.

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Nirmatrelvir	250 and 750/250 mg/kg, twice daily	6 days post-infection	Improved body-weight loss induced by infection at both doses.
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A study comparing ensitrelvir and nirmatrelvir found that both drugs reduced virus levels in the lungs of mice, as well as in the nasal turbinates and lungs of hamsters.[\[1\]](#)[\[2\]](#)[\[3\]](#) The research indicated that ensitrelvir had comparable or even superior in vivo efficacy to nirmatrelvir when considering similar or slightly lower unbound-drug plasma concentrations.[\[1\]](#)[\[2\]](#) In Syrian hamsters infected with the Omicron BA.2 strain, ensitrelvir at doses of 12.5 and 50 mg/kg, and nirmatrelvir at 250 and 750/250 mg/kg, both mitigated body-weight loss caused by the infection.[\[1\]](#) At two days post-infection, the 50 mg/kg dose of ensitrelvir and both doses of nirmatrelvir showed antiviral effects in the lungs of the hamsters.[\[1\]](#)

## Experimental Protocols

### Infection and Treatment in Mouse Model:

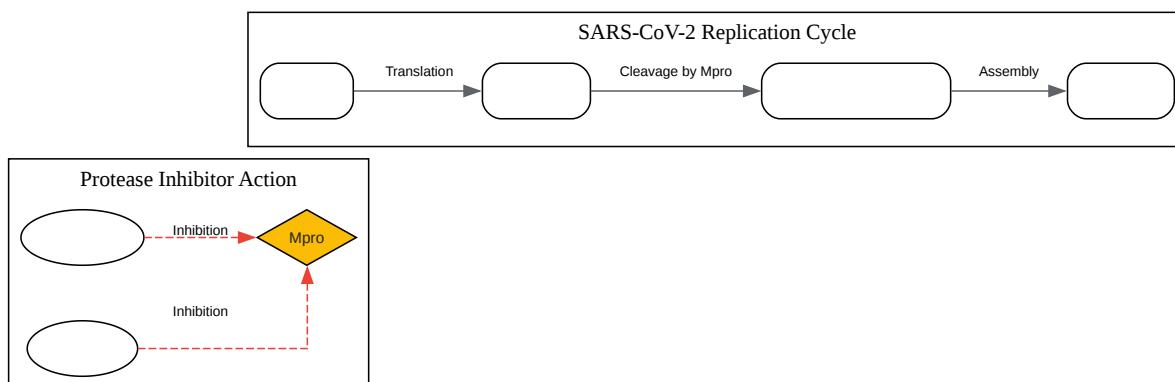
- Animals: BALB/cAJcl mice.
- Virus: Mouse-adapted SARS-CoV-2 (MA-P10) strain.
- Infection: Intranasal inoculation.
- Treatment: Oral administration of ensitrelvir or nirmatrelvir initiated one hour post-infection and continued twice daily for five days.
- Endpoints: Viral titers in the lungs were measured on day 4 post-infection. Survival and body weight changes were monitored for 14 days.[\[2\]](#)[\[4\]](#)

### Infection and Treatment in Hamster Model:

- Animals: Syrian hamsters.

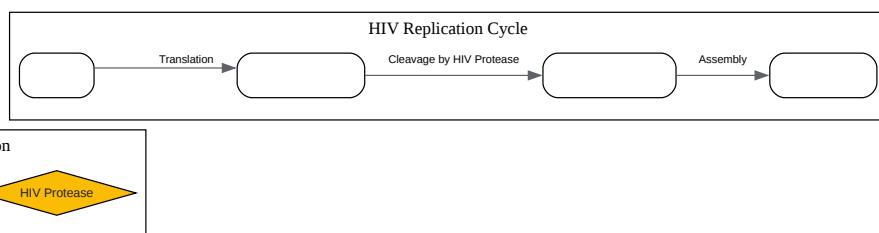
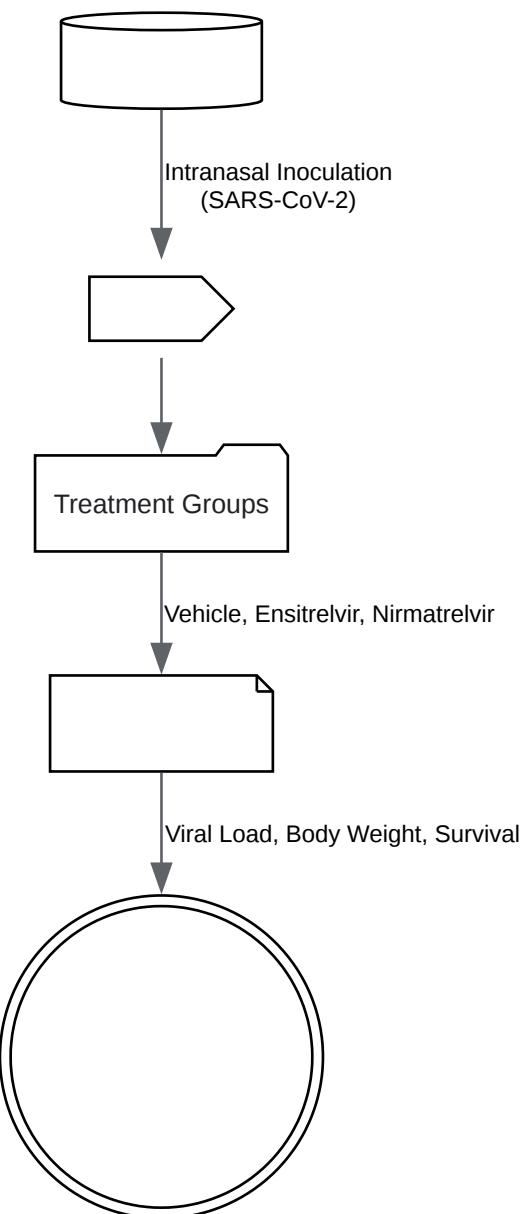
- Virus: SARS-CoV-2 ancestral strain (WK-521) or Omicron BA.2 variant.
- Infection: Intranasal inoculation.
- Treatment: Oral administration of ensitrelvir or nirmatrelvir initiated one hour post-infection and continued twice daily.
- Endpoints: Viral titers in lungs and nasal turbinates were measured on days 2 and 4 post-infection. Body weight changes were monitored for up to 6 days.[1][2]

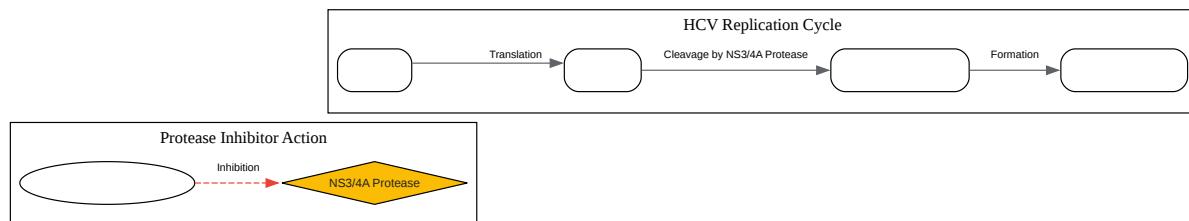
## Visualizations



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Caption: SARS-CoV-2 Mpro inhibitors block viral replication.





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